N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety, a piperidine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of cyclization reactions starting from furan derivatives. Common methods include the use of palladium-catalyzed coupling reactions.
Piperidine Ring Construction: The piperidine ring is often constructed via nucleophilic substitution reactions involving piperidine precursors and suitable electrophiles.
Sulfonylation: Introduction of the sulfonyl group is achieved through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to quinone derivatives, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared to other piperidine derivatives with similar structural features.
N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: is unique due to its bifuran moiety, which is less common in piperidine derivatives.
Uniqueness
The presence of the bifuran moiety in N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide distinguishes it from other piperidine compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-10-14-2-3-15(23-14)13-6-9-22-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMBBUKPUHJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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